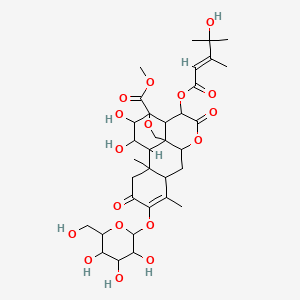

Yadanzioside L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H46O17 |

|---|---|

Molecular Weight |

726.7 g/mol |

IUPAC Name |

methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+ |

InChI Key |

VQXORSYVERYBCU-KPKJPENVSA-N |

Isomeric SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Yadanzioside L from Brucea javanica Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and preliminary characterization of Yadanzioside L, a quassinoid glycoside found in the seeds of Brucea javanica. This document outlines the current understanding of its extraction and purification and discusses its potential therapeutic relevance based on the bioactivity of related compounds from the same plant source.

Introduction

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a well-known component of traditional medicine in Southeast Asia, where it has been used to treat a variety of ailments, including cancer and inflammatory diseases. The seeds of this plant are a rich source of bioactive secondary metabolites, particularly a class of bitter tetracyclic triterpenes known as quassinoids. This compound is one such quassinoid glycoside that has been identified from this source. While extensive research has been conducted on other constituents of Brucea javanica, such as brusatol (B1667952) and bruceine D, specific data on this compound is less abundant. This guide aims to consolidate the available information and provide a framework for its isolation and further investigation.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for isolating quassinoids from Brucea javanica seeds. The following protocol is a composite of common practices in natural product chemistry.

Plant Material and Extraction

-

Plant Material : Dried, mature seeds of Brucea javanica are the starting material. The seeds should be ground into a coarse powder to increase the surface area for extraction.

-

Defatting : The powdered seeds are first defatted to remove the high content of oils, which can interfere with subsequent separation steps. This is typically achieved by Soxhlet extraction or maceration with a non-polar solvent such as n-hexane or petroleum ether for 24-48 hours.

-

Extraction of Quassinoids : After defatting, the powdered seeds are air-dried and then extracted with a polar solvent to isolate the more polar glycosidic quassinoids. A common solvent for this purpose is 95% ethanol (B145695) or methanol (B129727). The extraction can be performed by maceration with stirring at room temperature for several days or by refluxing for a shorter period. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration : The combined ethanolic or methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic separations to isolate this compound.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The quassinoid glycosides, including this compound, are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography : The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel or a macroporous resin (e.g., Diaion HP-20).

-

Silica Gel Chromatography : The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol, gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Macroporous Resin Chromatography : The column is first washed with water to remove highly polar impurities, and then the compounds of interest are eluted with increasing concentrations of ethanol or methanol in water.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound, as identified by TLC or analytical HPLC, are pooled and further purified by preparative HPLC. A C18 reversed-phase column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Purification : The collected fraction is concentrated to yield purified this compound. The purity can be assessed by analytical HPLC.

Data Presentation

Spectroscopic Data of this compound (Hypothetical Data)

| Parameter | Data |

| Molecular Formula | C₃₄H₄₆O₁₇ |

| Molecular Weight | 726.71 g/mol |

| ¹H NMR (500 MHz, CD₃OD) | δ (ppm): [Hypothetical chemical shifts would be listed here based on the expected structure of a quassinoid glycoside] |

| ¹³C NMR (125 MHz, CD₃OD) | δ (ppm): [Hypothetical chemical shifts would be listed here] |

| HR-ESI-MS | m/z: [Expected [M+H]⁺ or [M+Na]⁺ ions would be listed here] |

Isolation Yield and Purity of this compound (Template)

| Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Extract | 1000 | 50,000 | - |

| Ethyl Acetate Fraction | 50,000 | 10,000 | - |

| Silica Gel Column Fraction | 10,000 | 500 | - |

| Preparative HPLC | 500 | 20 | >95% |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by this compound have not been definitively elucidated, studies on "Yadanzi oil," which contains a mixture of compounds including this compound, suggest a potential role in modulating cancer cell signaling. A study on Yadanzi oil in lung cancer pointed towards the involvement of the p53/MAPK1 pathway[1]. The following diagram illustrates this hypothetical mechanism of action.

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents one of the many promising bioactive quassinoids from Brucea javanica seeds. This guide provides a foundational protocol for its isolation and a template for the characterization of its properties. Further research is imperative to fully elucidate its chemical structure, confirm its biological activities, and unravel its precise mechanism of action. The development of a standardized and optimized isolation procedure will be crucial for obtaining sufficient quantities of this compound for comprehensive preclinical and clinical investigations. Future studies should focus on in-depth spectroscopic analysis to confirm its structure, robust in vitro and in vivo assays to determine its therapeutic potential, and detailed molecular studies to identify its cellular targets and signaling pathways. Such efforts will be vital in determining the potential of this compound as a novel therapeutic agent.

References

A Technical Guide to a Potent Antileukemic Quassinoid Glycoside from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a significant antileukemic quassinoid glycoside isolated from Brucea javanica. The focus is on presenting comprehensive data, detailed experimental methodologies, and a clear visualization of its mechanism of action to support further research and drug development efforts in the field of oncology.

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional medicine for treating various ailments, including cancer.[1] Modern phytochemical investigations have revealed that the potent cytotoxic and antitumor activities of this plant are largely attributable to a class of tetracyclic triterpenoids known as quassinoids.[2] Among these, a number of quassinoid glycosides have demonstrated significant antileukemic properties. This document focuses on a key antileukemic quassinoid, Bruceine D, detailing its isolation, cytotoxic effects, and the molecular pathways it modulates to induce cancer cell death.

Data Presentation

The antileukemic activity of Bruceine D has been quantified through various in vitro assays. The following tables summarize the key data regarding its cytotoxicity and pro-apoptotic effects on human leukemia cell lines.

Table 1: Cytotoxicity of Bruceine D against K562 Human Chronic Myeloid Leukemia Cells

| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) |

| Bruceine D | K562 | MTT | 6.37 ± 0.39 | 48 |

Data sourced from a study on the effects of Bruceine D on K562 cells.[3]

Table 2: Induction of Apoptosis in K562 Cells by Bruceine D

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) after 12h | Percentage of Apoptotic Cells (%) after 24h | Percentage of Apoptotic Cells (%) after 36h |

| 0 (Control) | 5.1 ± 3.3 | - | - |

| 12.0 | 10.4 ± 1.3 | 29.5 ± 2.1 | 45.0 ± 2.4 |

Apoptosis was assessed by Annexin V-FITC/PI staining.[3]

Table 3: Effect of Bruceine D on Key Apoptotic Proteins in K562 Cells

| Protein | Treatment Concentration (µM) | Relative Expression Level (Fold Change vs. Control) |

| Cytochrome c (cytosolic) | 3.0 | 8.05 |

| 6.0 | 14.44 | |

| 12.0 | 19.35 | |

| Cleaved Caspase-9 (37/35 kDa) | 3.0 | 4.66 |

| 6.0 | 7.15 | |

| 12.0 | 7.53 | |

| Cleaved Caspase-3 (17 kDa) | 3.0 | 7.20 |

| 6.0 | 9.86 | |

| 12.0 | 11.61 | |

| Cleaved PARP (89 kDa) | 3.0 | 4.18 |

| 6.0 | 5.23 | |

| 12.0 | 7.01 |

Protein expression was quantified by Western blot analysis after 48h of treatment.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Isolation and Structure Elucidation of Bruceine D

A general protocol for the isolation and purification of quassinoids from Brucea javanica is as follows:

-

Extraction: The air-dried and powdered fruits of Brucea javanica are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃) and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The active fraction (typically the CHCl₃ or EtOAc fraction) is subjected to a series of chromatographic techniques for further purification. This includes:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-EtOAc or CHCl₃-MeOH) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing potent cytotoxic activity are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., MeOH-water or acetonitrile-water) to isolate the pure compound, Bruceine D.

-

-

Structure Elucidation: The chemical structure of the isolated Bruceine D is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.

-

Cell Viability Assay (MTT Assay)

The cytotoxic effect of Bruceine D on leukemia cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: The cells are treated with various concentrations of Bruceine D (e.g., 0, 3.0, 6.0, 12.0 µM) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Western Blotting

Western blotting is used to detect changes in the expression of key proteins involved in the apoptotic pathway.[5]

-

Protein Extraction: K562 cells are treated with Bruceine D for the desired time. The cells are then harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., cytochrome c, caspase-9, caspase-3, PARP, and a loading control like GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for Bruceine D-induced apoptosis.

Caption: Workflow for the isolation and analysis of Bruceine D.

Caption: Proposed mitochondrial pathway of apoptosis induced by Bruceine D.

Caption: Logical relationship of Bruceine D's antileukemic actions.

References

- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

biosynthesis pathway of quassinoids in Simaroubaceae

An In-depth Technical Guide to the Biosynthesis Pathway of Quassinoids in Simaroubaceae

Abstract

Quassinoids are a large group of structurally complex, highly oxygenated, and degraded triterpenoids found almost exclusively within the plant family Simaroubaceae.[1][2] Renowned for their intense bitterness and potent biological activities, including anticancer, antimalarial, and antiviral properties, these molecules are of significant interest to researchers in natural products chemistry and drug development.[1][3] For decades, the biosynthetic origin of their diverse carbon skeletons remained largely speculative. However, recent breakthroughs have elucidated the initial enzymatic steps, confirming a long-hypothesized evolutionary link to limonoids, another class of bioactive triterpenoids from sister families in the Sapindales order.[4][5] This guide provides a comprehensive overview of the current understanding of the quassinoid biosynthetic pathway, presenting the established enzymatic steps, quantitative data on metabolite distribution, detailed experimental methodologies, and visualizations of the core biochemical processes.

Introduction

The Simaroubaceae family, often called the "Quassia" or "Bitterwood" family, is a rich source of unique secondary metabolites, chief among them being the quassinoids.[1][2] These compounds are nortriterpenoids, believed to be derived from a tetracyclic triterpene precursor like euphol (B7945317) or tirucallol (B1683181) through extensive oxidative modifications.[2] This modification process results in a remarkable structural diversity, with quassinoids categorized into distinct groups based on their carbon skeletons, such as C-18, C-19, C-20, C-22, and C-25 types.[1][2] The C-20 skeleton is the most common.[2]

The significant therapeutic potential of quassinoids, highlighted by the discovery of compounds like bruceantin (B1667948) with marked antileukemic activity, has driven research into their chemistry and pharmacology.[1][3] However, a full understanding of their biosynthesis is crucial for enabling biotechnological production through metabolic engineering, which could provide a sustainable alternative to extraction from slow-growing plant sources. Until recently, no experimental data existed to confirm the biosynthetic pathway.[4] This guide focuses on the pivotal discoveries that have begun to unravel this complex pathway.

The Early Biosynthetic Pathway: From Squalene to the Protolimonoid Core

The biosynthesis of all triterpenoids, including quassinoids, begins with the cyclization of 2,3-oxidosqualene (B107256).[5] Research leveraging transcriptome and metabolome data from the invasive tree of heaven (Ailanthus altissima, Simaroubaceae) has successfully identified the first three committed steps of quassinoid biosynthesis.[4][6][7] These steps are catalyzed by an oxidosqualene cyclase (OSC) and two sequential cytochrome P450 monooxygenases (CYP450s), culminating in the formation of the protolimonoid melianol (B1676181).[4][6][8]

-

Step 1: Cyclization of 2,3-Oxidosqualene The first committed step is the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase. In A. altissima, the enzyme AaOSC2 , a tirucalla-7,24-dien-3β-ol synthase, catalyzes this reaction to form the tetracyclic triterpene scaffold, tirucalla-7,24-dien-3β-ol .[5][6]

-

Step 2: First Oxidation The triterpene scaffold undergoes its first oxidation, a reaction catalyzed by the cytochrome P450 enzyme AaCYP71CD4 . This enzyme converts tirucalla-7,24-dien-3β-ol into dihydroniloticin (B1180404) .[5][6]

-

Step 3: Second Oxidation to Melianol A second P450, AaCYP71BQ17 , catalyzes the subsequent oxidation of dihydroniloticin to form melianol , a key protolimonoid intermediate.[5][6]

Evolutionary Link to Limonoids and Downstream Diversification

The identification of melianol as the product of the early pathway is a landmark discovery, as it is a known intermediate in the biosynthesis of limonoids—structurally distinct triterpenoids found in the sister families Meliaceae (e.g., neem tree) and Rutaceae (e.g., citrus).[4][5][6] This finding provides the first direct biochemical evidence for the long-speculated shared evolutionary origin of quassinoids and limonoids from a common protolimonoid precursor.[4][7]

Following the formation of melianol, the pathways diverge. In Meliaceae and Rutaceae, melianol is further processed to form various limonoids. In Simaroubaceae, it serves as the gateway to the vast array of quassinoid structures. The precise enzymatic steps beyond melianol that lead to the characteristic quassinoid skeletons through oxidative cleavage, rearrangement, and cyclization are currently unknown and represent the next frontier in this research field.

Quantitative Analysis of Quassinoid Distribution

Metabolomic studies are essential for understanding how and where these compounds are synthesized and stored. Analysis of various tissues from Ailanthus altissima by Liquid Chromatography-Mass Spectrometry (LC-MS) reveals differential accumulation of its four main quassinoids. This data is crucial for selecting the right tissues for gene discovery and for understanding the plant's chemical ecology.

Table 1: Summary of Relative Quassinoid Levels in Ailanthus altissima Tissues [9]

| Quassinoid | Structure | Relative Distribution Summary |

|---|---|---|

| Ailanthone | C20 | Highest levels found in young leaves and bark of seedlings. Also present in roots. |

| Ailantinol B | C20 | Detected in various tissues, with significant accumulation in the root tissues. |

| Ailantinol C | C20 | Generally lower levels compared to ailanthone, distributed across different tissues. |

| Ailantinol F | C20 | Present in leaves and bark, with concentrations varying with tissue age and type. |

Note: This table summarizes findings based on LC-MS data presented in Chuang et al., 2022. Absolute concentrations were not provided in the source material.

Key Experimental Protocols

The elucidation of the early quassinoid pathway relied on a combination of modern 'omics' techniques and classic biochemical reconstitution assays. The general workflow is a powerful paradigm for natural product gene discovery in non-model organisms.

Protocol 1: Heterologous Expression and Metabolite Analysis

This protocol outlines the transient expression of candidate genes in Nicotiana benthamiana, a common model system for reconstituting plant metabolic pathways.[6]

-

Vector Construction: Candidate genes (OSCs, CYP450s) identified from the A. altissima transcriptome are synthesized and cloned into a suitable plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens strains (e.g., AGL1) by electroporation.

-

Infiltration: Agrobacterium cultures carrying the gene(s) of interest are grown overnight. The cells are pelleted, resuspended in infiltration buffer, and adjusted to a final OD600. For co-expression of multiple enzymes, cultures are mixed. The suspension is then infiltrated into the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.

-

Incubation: Plants are kept in a growth chamber for 5-7 days to allow for transient gene expression and metabolite production.

-

Metabolite Extraction: Leaf discs from the infiltrated area are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dry tissue is ground and extracted with an appropriate solvent (e.g., 80% methanol).

-

LC-MS Analysis: The crude extract is centrifuged, and the supernatant is filtered. The sample is then analyzed by a high-resolution LC-MS system (e.g., HPLC coupled to a Q-TOF mass spectrometer) to detect the masses of expected products (e.g., tirucalla-7,24-dien-3β-ol, melianol) that are absent in control infiltrations.

Protocol 2: Quassinoid Extraction and Quantification by HPLC

This protocol is a general method for the analysis of quassinoids from plant material, based on methods developed for Eurycoma longifolia and other Simaroubaceae species.[3][10]

-

Sample Preparation: Air-dried and powdered plant material (e.g., roots, stems, leaves) is weighed.

-

Extraction: The powder is extracted with 95% ethanol (B145695) at room temperature. For exhaustive extraction, this process can be repeated multiple times.[3] The combined ethanol extracts are then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to fractionate the compounds. Quassinoids are typically enriched in the ethyl acetate and n-butanol fractions.[3]

-

HPLC Analysis:

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution system is often used, consisting of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: Quassinoids are monitored by UV detection, typically around 240-255 nm.[11]

-

Quantification: Quantification is achieved by creating a calibration curve using isolated and purified quassinoid standards (e.g., eurycomanone, ailanthone). An internal standard can be used to improve accuracy.[10]

-

Conclusion and Future Perspectives

The elucidation of the first three steps in quassinoid biosynthesis represents a significant advancement, definitively establishing the pathway's origin from the protolimonoid melianol and confirming its evolutionary connection to limonoid synthesis.[4][6][7] This foundational knowledge opens the door for the discovery of the downstream enzymes responsible for generating the vast structural diversity of quassinoids.

Future research will focus on identifying the P450s, dehydrogenases, and other enzymes that catalyze the complex oxidative cleavages and rearrangements of the melianol scaffold. The continued application of the combined transcriptomic, metabolomic, and heterologous expression workflow will be key to unraveling these remaining steps. A complete understanding of the pathway will not only illuminate the evolution of chemical diversity in the Sapindales order but will also provide the complete genetic toolkit needed for the heterologous production of medicinally valuable quassinoids in microbial or plant chassis, paving the way for their sustainable and scalable production for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. An Exploration of Phytochemicals from Simaroubaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repo.uni-hannover.de [repo.uni-hannover.de]

- 8. S-EPMC9445810 - Identification of early quassinoid biosynthesis in the invasive tree of heaven (<i>Ailanthus altissima</i>) confirms evolutionary origin from protolimonoids. - OmicsDI [omicsdi.org]

- 9. researchgate.net [researchgate.net]

- 10. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Cytotoxic Effects of Yadanzioside L and Related Quassinoids on Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica, a plant traditionally used in Chinese medicine, is a rich source of quassinoid compounds, which have demonstrated a range of pharmacological activities, including potent anti-cancer properties.[1][2] Yadanzioside L is a quassinoid glycoside isolated from this plant. While direct and extensive research on the cytotoxic effects of this compound on leukemia cell lines is not yet available in the public domain, studies on structurally similar quassinoid glycosides from Brucea javanica provide compelling evidence for its potential as an anti-leukemic agent. This technical guide synthesizes the available data on related compounds to infer the potential mechanisms, experimental validation, and signaling pathways associated with the cytotoxic effects of this compound on leukemia cells.

Quantitative Data on the Cytotoxicity of Brucea javanica Quassinoids Against Leukemia Cells

While specific data for this compound is pending further research, the cytotoxic activities of other quassinoid glucosides isolated from Brucea javanica have been evaluated against murine leukemia cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for javanicosides I, J, K, and L on P-388 murine leukemia cells, indicating a moderate cytotoxic effect.[1]

Table 1: Cytotoxicity of Javanicosides from Brucea javanica on P-388 Murine Leukemia Cells

| Compound | IC50 (µg/mL) |

| Javanicoside I | 7.5 |

| Javanicoside J | 2.3 |

| Javanicoside K | 1.6 |

| Javanicoside L | 2.9 |

Experimental Protocols

To evaluate the cytotoxic effects of a compound like this compound on leukemia cell lines, a series of standardized in vitro assays are typically employed. The following is a detailed methodology for a common cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4]

1. Cell Culture and Seeding:

-

Leukemia cell lines (e.g., HL-60, K562, Jurkat) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL.[3][5]

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the compound are prepared in the culture medium.

-

The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) and a negative control (untreated cells) are included.

3. MTT Incubation:

-

Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[3]

-

The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization of Formazan:

-

A solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals.[3][6]

5. Absorbance Measurement:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Visualization

The cytotoxic effects of many anti-cancer compounds, including those derived from natural products, are often mediated through the induction of apoptosis (programmed cell death). The two primary apoptotic pathways are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Workflow for a Cytotoxicity Study

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a novel compound.

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.

Apoptosis Signaling Pathways

The diagrams below illustrate the extrinsic and intrinsic apoptotic pathways.

Extrinsic Apoptosis Pathway

Caption: The extrinsic pathway is initiated by the binding of death ligands to their receptors.

Intrinsic Apoptosis Pathway

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to a Potential Anti-Inflammatory Agent: Using Quercetin as a Model for Yadanzioside L

Disclaimer: As of this writing, publicly available scientific literature lacks specific data on the anti-inflammatory properties of Yadanzioside L. Therefore, this technical guide utilizes Quercetin (B1663063), a well-researched natural flavonoid with established anti-inflammatory effects, as a representative model. The methodologies, data presentation, and mechanistic insights provided herein serve as a comprehensive template for the potential investigation and reporting of novel anti-inflammatory compounds like this compound.

Introduction

The search for novel and effective anti-inflammatory agents is a cornerstone of drug discovery, aimed at addressing a multitude of chronic and acute inflammatory conditions. Natural products represent a vast reservoir of bioactive compounds with therapeutic potential. This guide outlines the key experimental data, mechanistic pathways, and methodological protocols for evaluating a potential anti-inflammatory agent, using the flavonoid Quercetin as an illustrative example.

Quantitative Data on Anti-inflammatory Effects of Quercetin

The anti-inflammatory activity of a compound can be quantified by its ability to inhibit the production of key inflammatory mediators. The following tables summarize the in vitro effects of Quercetin on nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Inhibition of Nitric Oxide (NO) Production by Quercetin

| Cell Line | Stimulant | Quercetin Concentration | % Inhibition of NO Production | Reference |

| RAW 264.7 | LPS | Not Specified | Significant Inhibition | [1][2] |

| BV2 microglia | LPS/IFN-γ | Not Specified | Significant Inhibition | [3] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Quercetin

| Cell Line | Stimulant | Cytokine | Quercetin Concentration | % Inhibition | Reference |

| RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 | Not Specified | Significant Inhibition | [2] |

| Human PBMCs | PMA/Ca2+ | TNF-α | 5 µM | 21.3% | [4] |

| Human PBMCs | PMA/Ca2+ | TNF-α | 10 µM | 26.3% | [4] |

| Human PBMCs | PMA/Ca2+ | TNF-α | 50 µM | 39.3% | [4] |

| RAFLSs | TNF-α | IL-1β, IL-6, IL-8 | Not Specified | Significant Suppression | [5] |

| hPDLSCs | TNF-α | IL-1β, IL-6 | 1 µM | Significant Downregulation | [6] |

LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; PBMCs: Peripheral Blood Mononuclear Cells; RAFLSs: Rheumatoid Arthritis Fibroblast-like Synoviocytes; hPDLSCs: human Periodontal Ligament Stem Cells; PMA: Phorbol 12-myristate 13-acetate.

Mechanisms of Action: Key Signaling Pathways

Quercetin exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[1] In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2] Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1][8]

Caption: NF-κB signaling pathway and point of inhibition by Quercetin.

The MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, are key signaling molecules that regulate the production of inflammatory mediators.[9] Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors that control the expression of pro-inflammatory genes.[1] Quercetin has been demonstrated to suppress the phosphorylation, and thus the activation, of ERK and p38 MAP kinases.[1][2][9]

Caption: MAPK signaling pathway and points of inhibition by Quercetin.

Detailed Experimental Protocols

The following section details a general workflow and specific protocols for the in vitro evaluation of a potential anti-inflammatory agent.

Experimental Workflow

The initial assessment of a compound's anti-inflammatory potential typically involves a series of in vitro assays. A standard workflow is depicted below.

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Cell Culture

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[10][11]

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the non-toxic concentration range of the test compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[11]

-

Treat the cells with various concentrations of the test compound for 24 hours.[11]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the production of NO, an inflammatory mediator.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[12]

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13]

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[13]

-

Measure the absorbance at 540 nm.[13] The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Objective: To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Procedure:

-

Seed RAW 264.7 cells and treat with the test compound and LPS as described for the NO assay.[13]

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13][14]

-

The absorbance is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.[14]

-

Conclusion

This technical guide, using Quercetin as a model, provides a framework for the systematic evaluation of a novel compound, such as this compound, as a potential anti-inflammatory agent. The outlined methodologies for quantifying anti-inflammatory effects and elucidating the underlying molecular mechanisms are fundamental to the pre-clinical assessment of such compounds. The inhibitory effects of Quercetin on NF-κB and MAPK signaling pathways highlight the importance of targeting these key regulatory networks in the development of new anti-inflammatory therapies. Further in vivo studies would be the subsequent step to validate the therapeutic potential of any promising candidate.

References

- 1. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin suppresses inflammatory cytokine production in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Activity of Brucea javanica Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, has garnered significant scientific interest for its potent anti-cancer properties.[1][2] Numerous in vitro studies have demonstrated the cytotoxic and anti-proliferative effects of its extracts and isolated compounds against a wide array of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of Brucea javanica extracts, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information is presented to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

Brucea javanica is a rich source of bioactive compounds, with quassinoids, triterpenoids, alkaloids, and flavonoids being the major chemical constituents.[2] Among these, quassinoids such as brusatol (B1667952) and bruceine D are often highlighted for their significant anti-tumor activities.[2][3] The extracts from various parts of the plant, particularly the fruit, have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.[1][4] This guide synthesizes the available in vitro data to provide a clear and structured understanding of the anti-cancer potential of Brucea javanica.

Cytotoxic Activity of Brucea javanica Extracts and Isolated Compounds

The anti-cancer efficacy of Brucea javanica is primarily evaluated by its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values of various Brucea javanica extracts and its isolated compounds against a range of cancer cell lines.

Table 1: IC50 Values of Brucea javanica Extracts

| Cancer Cell Line | Extract Type | IC50 Value | Reference |

| HT29 (Colon Cancer) | Ethanolic | 48 ± 2.5 µg/mL | [5] |

| HCT-116 (Colon Cancer) | Ethanolic | 8.9 ± 1.32 µg/mL | [6] |

| MDA-MB231 (Breast Cancer) | Hot Water | ~50 µg/mL | [1] |

| 4T1 (Breast Cancer) | Ethanolic | 95 µg/mL | [7][8] |

| KB (Oral Carcinoma) | Not Specified | 24.37 ± 1.75 µg/mL | [1] |

| ORL-48 | Not Specified | 6.67 ± 1.15 µg/mL | [1] |

| HTB-43 (Head and Neck Cancer) | Chloroform (leaves) | 8.46 µg/mL | |

| A549 (Lung Cancer) | Aqueous | Not specified, but effective | [9] |

| H1975 (Lung Cancer) | Aqueous | Not specified, but effective | [9] |

| Hep3B (Hepatocellular Carcinoma) | Warmed Water | Not specified, but effective | [10] |

| SLMT-1 (Esophageal Squamous Cell Carcinoma) | Warmed Water | Not specified, but effective | [10] |

| Hl-60 (Leukemia) | Brucea javanica oil (BJO) | 312.7 µg/mL | [6] |

| U937 (Leukemia) | Brucea javanica oil (BJO) | 265.4 µg/mL | [6] |

Table 2: IC50 Values of Isolated Compounds from Brucea javanica

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 µmol/L | [1] |

| Brusatol | SW1990 (Pancreatic Cancer) | 0.10 µmol/L | [1] |

| Brusatol | SMMC7721 (Liver Cancer) | < 0.064 µmol/L | [1] |

| Brusatol | Daudi (Leukemia) | 0.01 ± 0.001 ng/mL | [6] |

| Bruceine D | PANC-1 (Pancreatic Cancer) | 2.53 µM | [2] |

| Bruceine D | SW1990 (Pancreatic Cancer) | 5.21 µM | [2] |

| Bruceine D | Hs68 | > 30 µmol/L | [1] |

| Bruceine B | SMMC7721 (Hepatocellular Carcinoma) | 0.15 µmol/L | [1] |

| Bruceantin | Daudi (Leukemia) | 0.003 ± 0.0002 µmol/L | [6] |

| Bruceoside C | Human Oral Carcinoma Cells | 0.55 - 6.45 µmol/L | [1] |

| Bruceanol (D–G) | Human Oral Carcinoma Cells | 0.55 - 6.45 µmol/L | [1] |

| Brujavanol (A, B, E) | Human Oral Carcinoma Cells | 0.55 - 6.45 µmol/L | [1] |

| Quassilactones A | HeLa (Cervical Cancer) | 78.95 ± 0.11 µmol/L | [1] |

| Quassilactones B | HeLa (Cervical Cancer) | 92.57 ± 0.13 µmol/L | [1] |

| Quassilactones A | A549 (Lung Cancer) | 66.43 ± 0.15 µmol/L | [6] |

| Quassilactones B | A549 (Lung Cancer) | 75.67 ± 0.10 µmol/L | [6] |

Experimental Protocols

The in vitro anti-cancer activities of Brucea javanica extracts have been elucidated using a variety of standard experimental protocols.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing anti-cancer activity is to determine the effect of the extract on cell viability.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. The absorbance of the formazan solution is measured using a spectrophotometer.[5][11]

-

CellTiter-Glo Luminescent Cell Viability Assay : This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[12]

-

Lactate Dehydrogenase (LDH) Assay : This assay measures the release of LDH from damaged cells, which serves as an indicator of cytotoxicity.[5]

Apoptosis Assays

Induction of apoptosis, or programmed cell death, is a key mechanism of many anti-cancer agents.

-

Acridine Orange/Propidium (B1200493) Iodide (AO/PI) Double Staining : This method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells under a fluorescence microscope. Acridine orange stains both live and dead cells, while propidium iodide only stains cells with compromised membranes.[5]

-

Annexin V-FITC/PI Staining : This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis. Annexin V binds to PS, and PI is used to identify late apoptotic and necrotic cells.[5]

-

Caspase Activity Assays : The activation of caspases, a family of cysteine proteases, is central to the apoptotic process. Assays are available to measure the activity of specific caspases, such as caspase-3, -8, and -9, to determine the involvement of intrinsic and extrinsic apoptotic pathways.[5][13]

-

DNA Fragmentation Analysis : A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis as a characteristic "DNA ladder".[10]

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the anti-cancer agent induces cell cycle arrest at a specific checkpoint.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation (e.g., p53, Bcl-2, Bax, caspases, PI3K, Akt).[14]

Gene Expression Analysis

Techniques like reverse transcription-polymerase chain reaction (RT-PCR) are employed to measure the changes in the expression of apoptosis-related genes such as Bax and Bcl-2 following treatment with the extract.[13]

Signaling Pathways and Molecular Mechanisms

The anti-cancer effects of Brucea javanica extracts are mediated through the modulation of multiple signaling pathways.

Induction of Apoptosis

A primary mechanism of action is the induction of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways have been implicated. Studies have shown that Brucea javanica extracts can:

-

Increase the production of reactive oxygen species (ROS).[5]

-

Activate initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[5][13]

-

Upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[5]

-

Promote the release of cytochrome c from the mitochondria.[5]

-

Increase the expression of the tumor suppressor protein p53.[4][5]

Inhibition of Proliferation and Cell Cycle Arrest

Brucea javanica extracts have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, often at the sub-G1 or G2/M phase.[1][7]

Modulation of Key Signaling Pathways

Several critical signaling pathways are affected by the bioactive compounds in Brucea javanica:

-

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival, proliferation, and growth. Brucea javanica extracts have been reported to inhibit this pathway, leading to decreased cancer cell viability.[1][14]

-

NF-κB Pathway : The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. Inhibition of NF-κB translocation has been observed following treatment with Brucea javanica extracts, which can suppress inflammation and cell survival.[2][5]

-

STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth and apoptosis. Brusatol, a major quassinoid in Brucea javanica, has been shown to inhibit the STAT3 signaling pathway.[6]

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Brusatol has been found to induce apoptosis in pancreatic cancer through the JNK/p38/MAPK pathway.[2]

-

EGFR Pathway : Aqueous extracts of Brucea javanica have been shown to target and suppress the growth of non-small-cell lung cancer cells that have mutated epidermal growth factor receptors (EGFR).[9]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-cancer activity of Brucea javanica extracts.

Caption: A generalized experimental workflow for in vitro anti-cancer studies of Brucea javanica extracts.

Signaling Pathways

The diagram below depicts a simplified representation of the key signaling pathways modulated by Brucea javanica extracts, leading to apoptosis.

Caption: Key signaling pathways modulated by Brucea javanica extracts leading to anti-cancer effects.

Conclusion

The in vitro evidence strongly supports the anti-cancer potential of Brucea javanica extracts and their constituent compounds. The cytotoxic and pro-apoptotic effects observed across a multitude of cancer cell lines are mediated by the modulation of critical signaling pathways involved in cell survival and proliferation. This technical guide provides a consolidated resource for understanding the mechanisms of action and the experimental basis for the anti-cancer properties of this medicinal plant. Further research is warranted to translate these promising in vitro findings into novel and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. The aqueous extract of Brucea javanica suppresses cell growth and alleviates tumorigenesis of human lung cancer cells by targeting mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. najms.com [najms.com]

- 13. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. The mechanisms of Brucea javanica in the treatment of oral squamous cell carcinoma: a network pharmacology, molecular docking, and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Quassinoids from Traditional Chinese Medicine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quassinoids are a class of highly oxygenated, degraded triterpenoids predominantly found in plants of the Simaroubaceae family, many of which have a long history of use in Traditional Chinese Medicine (TCM).[1][2][3][4] Plants like Brucea javanica (Yā Dǎn Zǐ) and Ailanthus altissima (Chūn Pí) have been traditionally used to treat ailments such as malaria, dysentery, and cancer.[5][6][7] Modern pharmacological research has validated these traditional uses, revealing that quassinoids possess a remarkable spectrum of biological activities, including potent anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of key quassinoids, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Properties

Quassinoids exhibit potent cytotoxic and antitumor activities against a wide array of cancer cell lines, including those resistant to conventional chemotherapeutics.[8] Their anticancer effects are multifaceted, involving the modulation of numerous cellular processes and signaling pathways.

Mechanisms of Anticancer Action

The primary anticancer mechanisms of quassinoids include:

-

Inhibition of Protein Synthesis: Several quassinoids are potent inhibitors of protein translation, a process often dysregulated and accelerated in cancer cells.[9] This inhibition can be a crucial factor in their antitumor activity.[9]

-

Induction of Apoptosis: Quassinoids trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[8] For instance, ailanthone (B197834) has been shown to induce apoptosis in breast cancer cells by increasing the expression of pro-apoptotic proteins like Bax and caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[10]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, preventing them from dividing and multiplying.[8]

-

Modulation of Key Signaling Pathways: Quassinoids interfere with critical signaling pathways that drive tumor growth and survival. Notable examples include:

-

Nrf2 Pathway: Brusatol (B1667952) is a well-characterized, specific inhibitor of the Nrf2 pathway.[11][12][13] By inhibiting Nrf2, a key regulator of the cellular antioxidant response, brusatol sensitizes cancer cells to oxidative stress and enhances the efficacy of other chemotherapeutic agents.[11]

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Ailanthone has been shown to exert its anti-colorectal cancer effects by inhibiting the activation of the PI3K/AKT pathway.[14]

-

NF-κB and STAT3 Pathways: Bruceine derivatives and brusatol have been shown to inhibit the NF-κB and STAT3 pathways, which are critical for inflammation-driven cancer progression.[13][15]

-

HIF-1α and MYC: Some quassinoids can suppress the activity of hypoxia-inducible factor 1-alpha (HIF-1α) and the MYC oncogene, both of which are crucial for tumor metabolism and proliferation.[1][2][4]

-

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected quassinoids against various human cancer cell lines.

| Quassinoid | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Ailanthone | MCF-7 | Breast Cancer | ~4.0-8.0 µg/mL (48h) | [10] |

| Cal-27 | Tongue Squamous Cell Carcinoma | 0.84 µM | [7] | |

| Tca8113 | Tongue Squamous Cell Carcinoma | 0.79 µM | [7] | |

| HCT116 | Colorectal Cancer | 9.16 µM | [14] | |

| SW620 | Colorectal Cancer | 18.42 µM | [14] | |

| Brusatol | CT-26 | Colon Carcinoma | 0.27 µg/mL | [11] |

| IDH1-mutated U251 | Glioblastoma | ~20 nM | [13] | |

| Bruceine D | KB | Oral Cavity Cancer | 1.30 µg/mL (Brujavanol A) | [16] |

| K562 | Leukemia | 2.90 - 8.20 µM | [17] | |

| HL-60 | Leukemia | 2.90 - 8.20 µM | [17] |

Antimalarial Properties

Quassinoids have demonstrated significant activity against the malaria parasite, Plasmodium falciparum, including strains that are resistant to standard drugs like chloroquine.[18] This activity is a cornerstone of their traditional use.

Mechanism of Antimalarial Action

While the exact mechanisms are still under investigation, studies suggest that quassinoids interfere with vital processes in the parasite. An in silico study pointed to the malarial dihydrofolate reductase (Pf-DHFR) as a potential target, an enzyme crucial for the parasite's DNA synthesis.[19][20] The potent activity of compounds like simalikalactone D and E highlights their potential as leads for new antimalarial drugs.[18][21] Simalikalactone E has also been shown to be effective against the gametocyte stage of the parasite, which is critical for preventing transmission.[21]

Quantitative Data: Antiplasmodial Activity

| Quassinoid | P. falciparum Strain | Activity (IC50) | Reference |

| Simalikalactone D | Chloroquine-resistant | < 0.005 µg/mL | [18] |

| Glaucarubinone | Chloroquine-resistant | 0.006 µg/mL | [18] |

| Soularubinone | Chloroquine-resistant | 0.006 µg/mL | [18] |

| Simalikalactone E | Chloroquine-sensitive/resistant | 24 - 68 nM | [21] |

| Bruceine A | K1 (Chloroquine-resistant) | 0.58 µg/mL (Compound 3) | [16] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer. Quassinoids exhibit potent anti-inflammatory effects by modulating the production of inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of quassinoids is primarily attributed to their ability to:

-

Inhibit Pro-inflammatory Cytokines: Isobrucein B, a quassinoid from Picrolemma sprucei, has been shown to reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[22]

-

Modulate Signaling Pathways: The MAPK and NF-κB signaling pathways are central regulators of the inflammatory response. Bruceine derivatives have been proposed to act by inhibiting these pathways, thereby reducing the expression of inflammatory genes.[15][23]

-

Post-transcriptional Modulation: Isobrucein B appears to exert its effects through a non-selective post-transcriptional mechanism, inhibiting the synthesis of inflammatory proteins without affecting their mRNA transcription levels.[22]

Antiviral Properties

Recent studies have highlighted the potential of quassinoids as broad-spectrum antiviral agents.

Mechanism of Antiviral Action

Quassinoids can combat viral infections by targeting different stages of the viral life cycle.

-

Inhibition of Viral Replication: Quassinoids from Eurycoma longifolia were found to inhibit the replication of Dengue virus (DENV).[24] The most active compound, 6α-HEL, was shown to directly target the NS5 RNA-dependent RNA polymerase (RdRp) protein, an enzyme essential for viral genome replication.[24]

-

Activity Against Coronaviruses: Constituents from Eurycoma longifolia and Eurycoma harmandiana, notably chaparrinone (B1197911) and eurycomalactone, demonstrated potent activity against the common cold coronavirus (HCoV-OC43) and SARS-CoV-2.[25]

-

Inhibition of Tobacco Mosaic Virus (TMV): Quassinoid glycosides isolated from Ailanthus altissima showed significant inhibitory activity against the replication of TMV, a plant virus, suggesting a broad range of antiviral potential.[26]

Quantitative Data: Antiviral Activity

| Quassinoid | Virus | Assay | Activity | Reference |

| Chaparrinone | HCoV-OC43 & SARS-CoV-2 | In-cell ELISA | IC50: 0.32–0.51 µM | [25] |

| Eurycomalactone | HCoV-OC43 & SARS-CoV-2 | In-cell ELISA | IC50: 0.32–0.51 µM | [25] |

| Chuglycoside J | Tobacco Mosaic Virus | Replication Inhibition | IC50: 56.21 µM | [26] |

| 6α-HEL | Dengue Virus 2 (DENV-2) | RdRp Binding | KD: 1.49 x 10-7 M | [24] |

Experimental Protocols

The evaluation of the pharmacological properties of quassinoids relies on a variety of standardized in vitro and in vivo assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test quassinoid (e.g., 0.5 to 8.0 µg/mL). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into how quassinoids affect signaling pathways.

Methodology:

-

Protein Extraction: Cells treated with the quassinoid are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using an imaging system. Protein bands are quantified using densitometry software.

Conclusion and Future Perspectives

Quassinoids derived from plants used in Traditional Chinese Medicine represent a rich and promising source of novel therapeutic agents. Their diverse and potent pharmacological activities, particularly in the realms of oncology and infectious diseases, have been well-documented. The ability of compounds like brusatol to modulate drug resistance pathways and ailanthone to target fundamental cancer signaling networks underscores their potential in modern drug development.

However, challenges remain. Issues such as toxicity, poor water solubility, and low bioavailability need to be addressed to translate these promising preclinical findings into clinical applications.[15][27] Future research should focus on:

-

Structural Modification: Synthesizing novel derivatives to improve efficacy and reduce toxicity.[15]

-

Advanced Drug Delivery: Developing nano-formulations and other drug delivery systems to enhance bioavailability and target specificity.

-

Combination Therapies: Further exploring the synergistic effects of quassinoids with existing chemotherapeutic and antiviral drugs to overcome resistance.[8]

-

Clinical Trials: Advancing the most promising candidates into well-designed preclinical and clinical studies to validate their therapeutic potential in humans.[15]

By leveraging modern pharmacological tools to investigate these ancient remedies, the scientific community can unlock the full potential of quassinoids for the treatment of human diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]

- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 6. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ailanthone Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anticancer Potential of Quassinoids—A Mini-Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antimalarial activity of quassinoids against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of quassinoids as potential antimalarial agents: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of quassinoids as potential antimalarial agents: An in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quassinoids from Eurycoma longifolia with antiviral activities by inhibiting dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluating the in Vitro Efficacy of Quassinoids from Eurycoma longifolia and Eurycoma harmandiana against Common Cold Human Coronavirus OC43 and SARS-CoV-2 Using In-Cell Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

Yadanzioside L and its Role in Inhibiting Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential role of Yadanzioside L as an inhibitor of protein synthesis. While direct research on this compound's specific impact on protein translation is limited, this document builds a strong inferential case based on the well-documented activities of its close chemical relative, brusatol (B1667952). Both this compound and brusatol are quassinoid glycosides extracted from the plant Brucea javanica. Brusatol is a potent and extensively studied inhibitor of global protein synthesis. This guide will detail the molecular mechanisms of protein synthesis inhibition by brusatol, present quantitative data on its cytotoxic and translation-inhibitory effects, provide detailed experimental protocols for studying such compounds, and discuss the known biological activities of this compound, hypothesizing a similar mechanism of action. This document aims to serve as a valuable resource for researchers investigating novel anticancer therapeutics and the fundamental processes of protein translation.

Introduction: The Quassinoids of Brucea javanica

Brucea javanica (L.) Merr. is a plant that has been used in traditional medicine and is a rich source of bioactive compounds known as quassinoids. Among the myriad of molecules isolated from this plant, this compound and brusatol have garnered significant scientific interest due to their potent biological activities.

This compound is a quassinoid glycoside that has demonstrated notable antileukemic and antiviral activities.[1] Its complex chemical structure is a hallmark of the quassinoid family.

Brusatol , a structurally similar quassinoid from the same plant, is a well-established anticancer agent with a clearly defined mechanism of action: the inhibition of protein synthesis.[2][3][4] It has been shown to overcome chemoresistance in various cancer models by globally shutting down protein translation, which disproportionately affects the levels of short-lived proteins crucial for cancer cell survival and proliferation.[2][5]

Given the structural similarities between this compound and brusatol, it is highly probable that they share a common mechanism of action. This guide will leverage the extensive research on brusatol to provide a comprehensive understanding of how this class of molecules interferes with the fundamental cellular process of protein synthesis, thereby offering a framework for the future investigation of this compound.

Mechanism of Action: Inhibition of Protein Synthesis by Brusatol

Brusatol acts as a global inhibitor of protein synthesis, affecting both cap-dependent and cap-independent translation.[2][4] This broad-spectrum inhibition leads to a rapid depletion of proteins with short half-lives, many of which are oncoproteins and cell cycle regulators.

The precise molecular target of brusatol is believed to be the 80S ribosome , the protein synthesis machinery in eukaryotic cells.[2] Early studies suggested that brusatol and related compounds inhibit the peptidyl transferase reaction, a critical step in the elongation phase of translation.[2] This action effectively stalls the ribosome as it moves along the mRNA, preventing the synthesis of the polypeptide chain.

While some protein synthesis inhibitors target specific components of the translation initiation machinery, such as the eIF4A helicase, current evidence does not suggest this is the primary mechanism for brusatol.[6][7] Instead, its global effect points towards a more fundamental disruption of the ribosomal machinery itself.

Signaling Pathway of Protein Synthesis Inhibition by Brusatol

The following diagram illustrates the proposed mechanism of action for brusatol in inhibiting protein synthesis.

Caption: Proposed mechanism of brusatol-mediated inhibition of protein synthesis.

Quantitative Data: Cytotoxicity and Protein Synthesis Inhibition

Brusatol exhibits potent cytotoxic activity across a wide range of cancer cell lines. This cytotoxicity is a direct consequence of its ability to inhibit protein synthesis. The following tables summarize key quantitative data from the literature.

| Cell Line (Cancer Type) | IC50 (µM) for Cytotoxicity | Reference |

| Leukemia | ||

| NB4 | 0.03 | [3] |

| BV173 | 0.01 | [3] |

| SUPB13 | 0.04 | [3] |

| Lung Cancer | ||

| A549 | < 0.06 | [3] |

| Breast Cancer | ||

| MCF-7 | 0.08 | [3] |

| MDA-MB-231 | 0.081 | [8] |

| Colon Cancer | ||

| HCT-116 | 0.067 | [8] |

| CT-26 | 0.27 µg/mL | [8] |

| Pancreatic Cancer | ||

| PANC-1 | Not specified, dose-dependent | [3] |

| Head and Neck Squamous Cell Carcinoma | ||

| UMSCC47 | 0.024 | [2] |

| JMAR | 0.016 | [2] |

| YD-10B | 0.022 | [2] |

| Assay Type | EC50/IC50 for Protein Synthesis Inhibition | Cell/System | Reference |

| Nrf2 Protein Level Reduction | 40 nM | Most cancer cell lines | [2] |

| In Vitro Translation Assay | 1 µM | Rabbit Reticulocyte Lysate | [2] |

| Anti-Tobacco Mosaic Virus (TMV) Activity (this compound) | 4.86 µM | In vitro |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibition of protein synthesis by compounds like this compound and brusatol.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Workflow Diagram:

Caption: Workflow for an in vitro translation assay.

Protocol:

-